molecular formula C24H25N3O5 B12162780 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12162780
M. Wt: 435.5 g/mol
InChI Key: MIXBFCCBZNVLFP-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyethyl group, a methoxyphenyl group, and a dihydroisoquinoline carboxamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dihydroisoquinoline core, followed by the introduction of the methoxyethyl and methoxyphenyl groups through various organic reactions such as alkylation and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular processes are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-(2-(4-fluorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Compared to similar compounds, 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H25N3O5/c1-31-13-12-26-15-19(17-6-3-4-7-18(17)24(26)30)23(29)25-20-14-16(32-2)9-10-21(20)27-11-5-8-22(27)28/h3-4,6-7,9-10,14-15H,5,8,11-13H2,1-2H3,(H,25,29)

InChI Key

MIXBFCCBZNVLFP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)OC)N4CCCC4=O

Origin of Product

United States

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